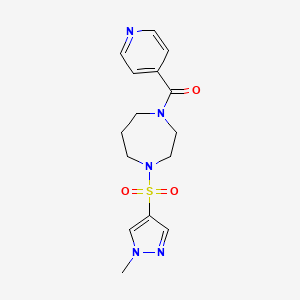

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S/c1-18-12-14(11-17-18)24(22,23)20-8-2-7-19(9-10-20)15(21)13-3-5-16-6-4-13/h3-6,11-12H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXPZIZYEXOZPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone represents a novel class of bioactive molecules that exhibit a range of biological activities. This article delves into its synthesis, mechanism of action, and various biological applications, supported by detailed research findings and case studies.

1. Chemical Structure and Synthesis

The compound consists of a pyrazole moiety linked to a diazepane and a pyridine ring, which contributes to its unique biological properties. The synthesis typically involves:

- Formation of the Pyrazole Moiety : Reaction of 1-methyl-1H-pyrazole with sulfonyl chloride under basic conditions.

- Diazepane Ring Formation : Tosylation of 1,4-diazepane using tosyl chloride.

- Coupling Reaction : Final coupling of the pyrazole sulfonyl chloride with the tosylated diazepane.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to therapeutic effects. Research indicates potential interactions with:

- Enzymes : Inhibition or activation depending on the target.

- Receptors : Binding affinity that can lead to altered signaling pathways.

3.1 Antimicrobial Properties

Studies have shown that derivatives of pyrazole exhibit significant antimicrobial activity against various pathogens. For instance:

- Compounds similar to the target molecule have demonstrated effective inhibition against E. coli, S. aureus, and Klebsiella pneumoniae .

- Specific pyrazole derivatives have shown up to 93% inhibition of interleukin-6 (IL-6), indicating anti-inflammatory potential .

3.2 Anticancer Activity

The compound has been investigated for its anticancer properties:

- In vitro studies reveal that certain pyrazole derivatives exhibit cytotoxicity against cancer cell lines such as HeLa cells .

- Structure–activity relationship (SAR) studies suggest modifications can enhance efficacy against specific cancer types .

3.3 Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties:

- Pyrazole derivatives have been tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and other inflammatory mediators .

4. Case Studies and Research Findings

5. Conclusion

The compound This compound exhibits promising biological activities across various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory effects. Ongoing research into its mechanisms and structural modifications may further enhance its efficacy and lead to new therapeutic applications.

Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiling.

- Exploration of synergistic effects with existing therapies.

Scientific Research Applications

Structural Characteristics

This compound consists of:

- Diazepane Ring : A seven-membered heterocyclic structure containing two nitrogen atoms.

- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.

- Sulfonyl Group : Attached to the pyrazole moiety, enhancing the compound's reactivity.

These structural elements suggest potential interactions with various biological targets, making it a candidate for further investigation in pharmacology.

Potential Biological Activities

Research indicates that compounds with similar structures often exhibit diverse biological activities. The potential applications of (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone include:

- Antimicrobial Activity : Due to the presence of the pyrazole and sulfonyl groups, there is a possibility that this compound may exhibit antimicrobial properties, similar to other pyrazole derivatives.

- Anticancer Potential : The diazepane and pyridine rings are often associated with anticancer activity. Compounds with these moieties have been studied for their ability to inhibit cancer cell proliferation .

- Enzyme Inhibition : The sulfonamide functionality could allow this compound to interact with enzymes involved in various metabolic pathways, potentially leading to the development of enzyme inhibitors .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- The initial formation of the diazepane ring.

- Introduction of the pyrazole and pyridine components.

- Attachment of the sulfonyl group through a sulfonation reaction.

Each step requires precise control of reaction conditions to ensure high yields and purity of the final product. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds.

Q & A

What are the optimal synthetic routes for (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone, and what critical parameters influence yield?

Basic : The compound is synthesized via multi-step reactions, often involving sulfonylation of the diazepane ring followed by coupling with pyridinyl-methanone. Key steps include refluxing intermediates (e.g., using chloranil in xylene for oxidation) and purification via recrystallization (methanol is common). Critical parameters include reaction time (25–30 hours for cyclization), temperature control, and stoichiometric ratios of reagents like NaOH for workup .

Advanced : Challenges arise in isolating intermediates due to steric hindrance from the pyrazole sulfonyl group. Optimize yield by using microwave-assisted synthesis to reduce reaction time or employing column chromatography for purification. Monitor byproducts (e.g., incomplete sulfonylation) via LC-MS .

How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

Basic : Characterize the compound using -/-NMR to confirm the diazepane ring conformation and sulfonyl-pyrazole substitution. FT-IR identifies sulfonyl (S=O, ~1350 cm) and carbonyl (C=O, ~1650 cm) groups. Mass spectrometry validates the molecular ion peak (e.g., [M+H]) .

Advanced : Single-crystal X-ray diffraction resolves stereochemical uncertainties (e.g., chair vs. boat conformation of diazepane). Compare with analogs like (5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone (CAS 121306-60-3) to identify torsional angles influencing bioactivity .

What pharmacological targets are hypothesized for this compound, and how can binding affinity be validated experimentally?

Basic : The diazepane moiety suggests GABA receptor modulation, while the pyrazole sulfonyl group may target kinases or carbonic anhydrases. Validate via in vitro assays: competitive binding with -diazepam for GABA or enzymatic inhibition assays (e.g., kinase activity via ADP-Glo™) .

Advanced : Use surface plasmon resonance (SPR) to quantify binding kinetics (K, k/k) for specific isoforms (e.g., GABA α1β2γ2). Compare with structural analogs (e.g., pyrrolidinyl-methanone derivatives) to establish structure-activity relationships (SAR) .

How should stability studies be designed to assess degradation pathways under physiological conditions?

Basic : Conduct accelerated stability testing at pH 1–8 (simulating gastrointestinal and plasma environments) and 40°C/75% RH (ICH guidelines). Monitor degradation via HPLC-UV, focusing on hydrolysis of the sulfonamide bond or oxidation of the pyrazole ring .

Advanced : Use LC-QTOF-MS to identify degradation products (e.g., sulfonic acid derivatives). Computational models (DFT) predict vulnerable sites; validate with forced degradation under UV light or peroxides .

What experimental designs mitigate variability in bioactivity studies caused by solubility limitations?

Basic : Pre-solubilize the compound in DMSO (<0.1% final concentration) and use surfactants (e.g., Tween-80) for aqueous assays. Include vehicle controls to rule out solvent interference .

Advanced : Apply a split-split-plot design (randomized blocks) to test multiple solvents, concentrations, and biological replicates. Use ANOVA to isolate solubility effects from biological variability .

How can contradictory bioactivity data from structural analogs be reconciled?

Basic : Compare assay conditions (e.g., cell lines, incubation times). For example, pyrazole sulfonamides may show divergent IC values in HEK293 vs. CHO cells due to transporter expression differences .

Advanced : Perform meta-analysis of published data (e.g., CAS 1363405-96-2 analogs) using multivariate regression to identify confounding variables (e.g., logP, polar surface area) .

What computational strategies predict the compound’s interaction with biological targets?

Basic : Use molecular docking (AutoDock Vina) to screen against protein databases (PDB: e.g., GABA receptor 6X3T). Prioritize poses with hydrogen bonds to sulfonyl oxygen and pyridine nitrogen .

Advanced : Perform molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns to assess binding stability. Calculate binding free energy (MM-PBSA) and compare with mutagenesis data .

How should environmental impact studies be structured to evaluate ecological risks?

Basic : Follow OECD guidelines for biodegradation (301F) and aquatic toxicity (Daphnia magna 48h-EC). Measure logK to assess bioaccumulation potential .

Advanced : Integrate fate models (EQC Level III) with field data (soil/water matrices) to predict long-term persistence. Use transcriptomics in model organisms (e.g., zebrafish) to identify sublethal effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.